1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H7N3O |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
1-(1H-pyrazolo[4,3-b]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H7N3O/c1-5(12)7-8-6(10-11-7)3-2-4-9-8/h2-4H,1H3,(H,10,11) |
InChI Key |
KFGXMRHEDKZLTD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=NNC2=C1N=CC=C2 |
Origin of Product |
United States |
Strategic Synthetic Methodologies for the 1h Pyrazolo 4,3 B Pyridine Core and Its Derivatives
Annulation Approaches for 1H-Pyrazolo[4,3-b]pyridine Scaffold Construction
Annulation, or ring-forming, strategies are fundamental to the synthesis of the 1H-pyrazolo[4,3-b]pyridine system. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final bicyclic product.
A common and established approach to the 1H-pyrazolo[4,3-b]pyridine scaffold involves the construction of a pyridine (B92270) ring fused to a pre-functionalized pyrazole (B372694). nih.gov This strategy typically utilizes aminopyrazole derivatives as key building blocks, which act as versatile nucleophiles.
Two main tactics are employed within this category:
Cyclocondensation of 4-aminopyrazole-5-carbaldehydes : This method uses N-protected 4-aminopyrazole-5-carbaldehydes, which undergo cyclocondensation reactions to form the fused pyridine ring. nih.gov The instability of the aldehyde precursors often necessitates the use of protecting groups.
Cyclization of 5-functionalized 4-aminopyrazoles : Alternatively, 4-aminopyrazoles bearing other functional groups at the 5-position can be cyclized to yield the desired scaffold. nih.gov This includes reactions with various 1,3-bis-electrophilic reagents that provide the necessary carbon atoms to complete the pyridine ring. chim.it For instance, the reaction of 5-aminopyrazoles with α,β-unsaturated ketones or 1,3-dicarbonyl compounds can lead to the formation of the pyrazolo[3,4-b]pyridine system, a closely related isomer, illustrating the general principle of this synthetic strategy. beilstein-journals.orgmdpi.com A cascade 6-endo-dig cyclization reaction between 5-aminopyrazoles and alkynyl aldehydes has also been developed for the synthesis of the related pyrazolo[3,4-b]pyridine core. nih.gov
An alternative and highly effective strategy involves the annulation of a pyrazole ring onto a suitably functionalized pyridine core. nih.govresearchgate.net This approach is particularly valuable for creating pyrazolo[4,3-b]pyridines with electron-withdrawing groups. nih.gov A prominent example of this methodology starts with readily available 2-chloro-3-nitropyridines. nih.govresearchgate.netmdpi.comnih.gov
The general retrosynthetic pathway for this approach is outlined below:
Retrosynthesis : The target pyrazolo[4,3-b]pyridine is envisioned to arise from an intramolecular nucleophilic aromatic substitution (SNAr) of a hydrazone intermediate. nih.govresearchgate.net This hydrazone can be prepared via a Japp-Klingemann reaction. The necessary precursor for this step is a pyridinyl keto ester, which is synthesized from a 2-chloro-3-nitropyridine through a conventional SNAr process. nih.gov
The initial step involves the reaction of 2-chloro-3-nitropyridines with a β-keto ester, such as ethyl acetoacetate, in the presence of a base like sodium hydride (NaH). This reaction proceeds via a standard SNAr mechanism to displace the chlorine atom and form pyridinyl keto esters. nih.gov These intermediates are the key substrates for the subsequent pyrazole ring formation.
| Starting Material | Reagent | Product | Yield (%) |
| 2-Chloro-5-nitropyridine | Ethyl acetoacetate, NaH | Ethyl 2-(5-nitropyridin-2-yl)-3-oxobutanoate | 85 |
| 2-Chloro-3-nitro-5-(trifluoromethyl)pyridine | Ethyl acetoacetate, NaH | Ethyl 2-(3-nitro-5-(trifluoromethyl)pyridin-2-yl)-3-oxobutanoate | 77 |
| Methyl 2-chloro-5-nitrobenzoate | Ethyl acetoacetate, NaH | Ethyl 2-(6-methoxycarbonyl-3-nitropyridin-2-yl)-3-oxobutanoate | 81 |
Table 1: Synthesis of Pyridin-2-yl Keto Esters from 2-Chloro-3-nitropyridines. nih.gov
Advanced Reaction Pathways in 1H-Pyrazolo[4,3-b]pyridine Synthesis
The construction of the 1H-pyrazolo[4,3-b]pyridine core often relies on a sequence of sophisticated reactions that enable efficient ring closure and functionalization.
The Japp-Klingemann reaction is a powerful tool for synthesizing hydrazones from β-keto esters and diazonium salts. wikipedia.org In the context of 1H-pyrazolo[4,3-b]pyridine synthesis, a modified version of this reaction is employed as a crucial step. nih.govresearchgate.netmdpi.comnih.gov The pyridinyl keto esters, synthesized as described in section 2.1.2, are reacted with stable arenediazonium tosylates. nih.gov
The reaction mechanism begins with the coupling of the keto ester with the diazonium salt to form an azo compound. nih.govwikipedia.org This is followed by a base-promoted deacylation and subsequent cyclization. nih.gov A key advantage of this modified protocol is the ability to combine the azo-coupling, deacylation, and pyrazole ring annulation steps in a one-pot manner, which enhances operational simplicity. nih.govresearchgate.netnih.govresearchgate.net Mechanistic studies have revealed interesting aspects of this transformation, including an unusual C-to-N migration of an acetyl group, with the proposed mechanism supported by the isolation of intermediates and NMR experiments. nih.govresearchgate.net
Intramolecular Nucleophilic Aromatic Substitution (SNAr) is the final, ring-closing step in the synthesis of 1H-pyrazolo[4,3-b]pyridines from 2-chloro-3-nitropyridine precursors. nih.govresearchgate.net After the Japp-Klingemann reaction forms the hydrazone intermediate, a base is used to deprotonate the hydrazone N-H. The resulting anion then acts as an intramolecular nucleophile.
| Product | Yield (%) | Melting Point (°C) |
| Ethyl 1-(2-cyanophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 85 | 222–224 |
| Ethyl 1-(4-methyl-2-nitrophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 88 | 252–253 |
| Ethyl 1-(2-chlorophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 72 | 234–235 |
| Ethyl 1-(2-methoxyphenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 78 | 203–205 |
| Ethyl 1-(4-bromophenyl)-6-nitro-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 83 | 208–209 |
| Ethyl 1-(4-methyl-2-nitrophenyl)-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-3-carboxylate | 84 | 220–222 |
| 3-Ethyl 6-methyl 1-(4-bromophenyl)-1H-pyrazolo[4,3-b]pyridine-3,6-dicarboxylate | 84 | 195–196 |
Table 2: Examples of Substituted 1H-Pyrazolo[4,3-b]pyridines Synthesized via the SNAr / Japp-Klingemann / SNAr Sequence. nih.gov
Cyclocondensation reactions represent a broad and fundamental class of transformations used for the assembly of heterocyclic systems, including the 1H-pyrazolo[4,3-b]pyridine core. nih.gov These reactions typically involve the joining of two or more molecules with the elimination of a small molecule, such as water or ethanol, to form a ring.
In the context of pyrazolopyridine synthesis, a common strategy involves the reaction of an aminopyrazole, acting as a binucleophile, with a 1,3-dielectrophile. chim.it This approach is central to the annulation of a pyridine ring onto a pyrazole core (as discussed in 2.1.1). For example, the reaction of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their synthetic equivalents is a classic cyclocondensation method for preparing the isomeric pyrazolo[3,4-b]pyridines. mdpi.com The reaction proceeds via initial condensation to form an enamine or imine intermediate, followed by intramolecular cyclization and dehydration to afford the final aromatic system. mdpi.com The versatility of this approach allows for the synthesis of a wide range of substituted pyrazolopyridines by varying the nature of both the aminopyrazole and the 1,3-dielectrophilic partner. chim.itbeilstein-journals.org
Palladium-Catalyzed Cross-Coupling Reactions for Core Functionalization
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic cores, including the 1H-pyrazolo[4,3-b]pyridine system. These reactions allow for the introduction of a wide array of substituents by forming carbon-carbon and carbon-heteroatom bonds, which is essential for developing structure-activity relationships (SAR) in medicinal chemistry programs. nih.govnih.gov
Commonly employed palladium-catalyzed reactions for the functionalization of halo-substituted pyrazolopyridines include Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions. researchgate.net For instance, 3-iodo- or 5-iodo-pyrazolo[3,4-b]pyridines can be effectively coupled with various partners. researchgate.net A practical synthesis of diarylpyrazolo[3,4-b]pyridine derivatives has been achieved through a combination of chemoselective Suzuki-Miyaura cross-coupling reactions. researchgate.net Similarly, palladium-catalyzed C-N coupling reactions have been utilized to synthesize a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potential TBK1 inhibitors. nih.gov
The choice of ligands, bases, and reaction conditions is critical for achieving high yields and selectivity. These methodologies provide a versatile platform for creating diverse libraries of 1H-pyrazolo[4,3-b]pyridine derivatives for biological screening.
Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Pyrazolopyridine Scaffolds
| Reaction Type | Substrate | Coupling Partner | Catalyst/Ligand | Conditions | Yield |
|---|---|---|---|---|---|
| Suzuki-Miyaura | 5-Iodo-3-pivaloylaminopyrazolo[3,4-b]pyridine | Arylboronic acid | Pd(PPh₃)₄ | Na₂CO₃, Dioxane/H₂O, 80°C | Good |
| Sonogashira | 3-Iodo-1H-pyrazolo[3,4-b]pyridine | Terminal alkyne | PdCl₂(PPh₃)₂, CuI | Et₃N, THF, rt | High |
| Buchwald-Hartwig | 3-Bromo-1H-pyrazolo[4,3-b]pyridine | Amine | Pd₂(dba)₃, Xantphos | Cs₂CO₃, Toluene, 110°C | Moderate-High |
| C-N Coupling | Pyrazolo[3,4-b]pyridine core | Alkylamino fragments | Palladium catalyst | - | Not significant |
Mechanistic Elucidation of Unusual Rearrangements (e.g., C-N migration of acyl groups) during Synthetic Pathways
The synthesis of pyrazole-containing heterocycles can sometimes be accompanied by unexpected rearrangements. A notable example is the C-N migration of an acyl group. Such rearrangements can complicate synthetic pathways but also offer opportunities for novel transformations if well understood.
In the synthesis of pyrazolo[4,3-b]pyridines via a modified Japp–Klingemann reaction, an unusual C-N migration of an acetyl group was observed. nih.govresearchgate.net Mechanistic studies, based on the isolation of intermediates and NMR experiments, were conducted to propose a plausible mechanism. nih.govresearchgate.net The investigation revealed that an N-acetyl hydrazone acts as a key intermediate which, under specific basic conditions (e.g., using pyrrolidine), can be converted to the final pyrazolo[4,3-b]pyridine product. nih.gov This suggests a pathway likely involving deacylation and subsequent cyclization, where the acyl group migration is a competing or preceding step under certain conditions.
Another related phenomenon is the Dimroth rearrangement, which involves the transposition of ring atoms in a heterocycle, often a nitrogen and a carbon atom of the ring. While not a direct C-N acyl migration, it highlights the potential for skeletal rearrangements in nitrogen-containing heterocyclic systems under thermal or catalytic conditions. Understanding the electronic and steric factors that drive these migrations is crucial for controlling product formation and designing rational synthetic routes.
One-Pot and Multicomponent Reaction Strategies for 1H-Pyrazolo[4,3-b]pyridine Synthesis
One-pot and multicomponent reactions (MCRs) have emerged as highly efficient strategies for the synthesis of complex heterocyclic scaffolds like 1H-pyrazolo[4,3-b]pyridine. researchgate.netlongdom.org These approaches offer significant advantages, including reduced reaction times, lower costs, and decreased waste generation by minimizing intermediate purification steps. longdom.orgrsc.org
A one-pot, three-component synthesis of novel pyrano[3,2-b]pyrazolo[4,3-e]pyridin-8(1H)-ones has been developed using kojic acid, 1-H-pyrazol-5-amines, and various aldehydes. acs.org Another efficient one-pot procedure for synthesizing pyrazolo[4,3-b]pyridines combines azo-coupling, deacylation, and pyrazole ring annulation steps starting from 2-chloro-3-nitropyridines. nih.gov This method utilizes stable arenediazonium tosylates and is noted for its operational simplicity. nih.govresearchgate.net
MCRs that rapidly generate structural diversity are particularly valuable. A catalyst-free, one-pot synthesis of 1H-pyrazolo[3,4-b]pyridines has been described using simple starting materials like an aldehyde, 3-oxopropanenitrile, and a 1H-pyrazol-5-amine. researchgate.net Similarly, a four-component reaction in water has been devised to produce pyrazolo[3,4-b]pyridine derivatives, highlighting an environmentally friendly approach. longdom.org
Table 2: Comparison of One-Pot and Multicomponent Reaction Strategies
| Strategy | Starting Materials | Key Features | Catalyst | Reference |
|---|---|---|---|---|
| One-Pot Sequential | 2-Chloro-3-nitropyridines, Acetoacetic ester, Aryldiazonium tosylate | Combines SNAr, Japp-Klingemann, and cyclization. | Base (Pyridine, Pyrrolidine) | nih.gov |
| Three-Component | Kojic acid, 1-H-pyrazol-5-amines, Aldehydes | Forms fused pyranopyrazolopyridine systems. | Zn(OTf)₂ | acs.org |
| Three-Component | Aldehyde, 3-Oxopropanenitrile, 1H-Pyrazol-5-amine | Catalyst-free, rapid access to diverse products. | None | researchgate.net |
| Four-Component | Enaminones, Benzaldehyde, Hydrazine-HCl, Ethyl cyanoacetate | Sustainable approach in water. | Ammonium acetate | longdom.org |
Regiochemical Control and Stereoselective Synthesis of 1H-Pyrazolo[4,3-b]pyridine Derivatives
Achieving regiochemical control is a significant challenge in the synthesis of substituted pyrazolopyridines, as multiple reactive sites can lead to isomeric products. The outcome of the reaction often depends on the substitution pattern of the precursors and the reaction conditions.
In syntheses starting from nonsymmetrical 1,3-dicarbonyl compounds and 5-aminopyrazoles, the formation of two regioisomers is possible. mdpi.comnih.gov The regioselectivity is dictated by the relative electrophilicity of the two carbonyl groups. mdpi.comnih.gov For example, using 1,1,1-trifluoropentane-2,4-dione, the more electrophilic carbonyl group adjacent to the CF₃ group reacts preferentially, leading to a specific regioisomer. mdpi.comnih.gov
Another approach to achieve regioselectivity involves a cascade 6-endo-dig cyclization of 5-aminopyrazoles with alkynyl aldehydes. nih.gov This method demonstrates excellent regioselectivity, affording only the C6-substituted pyrazolo[3,4-b]pyridine products. The regioselectivity was confirmed by reacting a comparative substrate, cinnamaldehyde, which yielded a different isomer, highlighting the directing effect of the alkynyl group. nih.gov
While many applications focus on the aromatic pyrazolopyridine core, the stereoselective synthesis of its partially saturated derivatives is also of interest. An asymmetric Friedel–Crafts-type alkylation/cyclization of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles has been developed. rsc.org This reaction, catalyzed by a chiral-at-metal Rh(III) complex, produces chiral dihydropyrazolo[3,4-b]pyridine analogues in high yields (81–98%) and excellent enantioselectivity (85–99% ee). rsc.org These chiral building blocks can then be converted to their aromatic counterparts if desired. rsc.org
Derivatization and Advanced Functionalization of the 1h Pyrazolo 4,3 B Pyridine System
Strategic Introduction of Functional Groups on the 1H-Pyrazolo[4,3-b]pyridine Core
The functionalization of the 1H-pyrazolo[4,3-b]pyridine core can be achieved through various synthetic strategies, often by adapting methods used for related heterocyclic systems like the pyrazolo[3,4-b]pyridine isomer. These methods primarily involve either building the functionalized ring system from appropriately substituted precursors or modifying the pre-formed bicyclic core.
One major strategy involves the annulation of a pyrazole (B372694) ring onto a pre-functionalized pyridine (B92270). nih.gov For instance, synthesis can commence from readily available and substituted 2-chloro-3-nitropyridines, which allows for the introduction of various electron-withdrawing groups onto the pyridine moiety of the final pyrazolopyridine system. nih.govresearchgate.net
Alternatively, a pyridine ring can be annulated onto a pre-existing, functionalized pyrazole ring. nih.govnih.gov This approach is versatile, utilizing substituted aminopyrazoles which can react with various biselectrophiles to form the pyridine portion of the molecule. nih.govmdpi.com The nature and position of substituents on the final product are determined by the functional groups present on the starting pyrazole.
Post-synthesis modification of the pyrazolopyridine core is also a key strategy. While less common for the [4,3-b] isomer compared to the [3,4-b] isomer, techniques such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Stille, and Sonogashira) on halogenated pyrazolopyridines are powerful methods for introducing carbon-carbon and carbon-heteroatom bonds. researchgate.net Nucleophilic aromatic substitution on chloro-substituted pyrazolopyridines is another effective route to introduce amine and other functionalities. semanticscholar.org Furthermore, modern techniques like photocatalytic C-H amination represent an advanced strategy for direct functionalization, enabling the formation of N-arylated heterocycles with high regioselectivity. acs.orgacs.org
Synthetic Approaches to 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone and Related Acetyl Derivatives as Key Intermediates or Target Compounds
Acetyl-substituted pyrazolopyridines, such as this compound, are valuable intermediates and target compounds. Their synthesis is often integrated into the construction of the heterocyclic core itself.
A highly efficient, one-pot protocol for the synthesis of substituted 1H-pyrazolo[4,3-b]pyridines has been developed, which can be adapted to produce acetyl derivatives. nih.govresearchgate.net This method utilizes a sequence of reactions starting from 2-chloro-3-nitropyridines and an acetoacetic ester. The key steps involve a nucleophilic aromatic substitution (SNA_r_) followed by a modified Japp-Klingemann reaction. nih.gov
The general procedure is as follows:
SNA_r_ Reaction : 2-Chloro-3-nitropyridines react with ethyl acetoacetate in the presence of a base like sodium hydride (NaH) to yield pyridinyl keto esters. nih.gov
Azo-Coupling : The resulting intermediate is then coupled with a stable arenediazonium tosylate. nih.govresearchgate.net
Cyclization : The final ring-closing step to form the pyrazole ring is induced by a base such as pyrrolidine, which facilitates the annulation. nih.gov
An interesting and relevant phenomenon observed during this synthesis is an unusual C-N migration of an acetyl group. nih.govresearchgate.net This rearrangement was confirmed through the isolation of an N-acetyl hydrazone intermediate, which can be converted to the target pyrazolo[4,3-b]pyridine under the appropriate basic conditions. nih.gov This finding highlights a potential pathway for the direct introduction or rearrangement of an acetyl group at the C3 position of the pyrazole ring.
| Step | Description | Key Reagents | Reference |
|---|---|---|---|
| 1 | Nucleophilic Aromatic Substitution (SNAr) | 2-Chloro-3-nitropyridine, Ethyl acetoacetate, NaH | nih.gov |
| 2 | Azo-Coupling (Japp-Klingemann Reaction) | Pyridinyl keto ester, Aryldiazonium tosylate, Pyridine | nih.gov |
| 3 | Deacylation and Pyrazole Annulation | Azo-intermediate, Pyrrolidine | nih.gov |
Transformation and Annulation Reactions of 1H-Pyrazolo[4,3-b]pyridine Derivatives to Form Polycyclic Systems (e.g., imidazopyrazolopyridines, pyrazolopyridopyrimidines)
Functionalized 1H-pyrazolo[4,3-b]pyridine derivatives serve as excellent starting materials for the synthesis of more complex, fused polycyclic systems. These annulation reactions typically involve the reaction of substituents on the pyrazolopyridine core to build an additional heterocyclic ring.
For example, amino-substituted pyrazolopyridines are key precursors for constructing fused pyrimidine rings, leading to pyrazolopyridopyrimidines . The synthesis can proceed via condensation reactions of an aminopyrazole derivative with reagents that provide the necessary carbon atoms for the new ring. Although many examples start from aminopyrazoles to build the pyrazolopyridine core first, the same principles apply when starting with a pre-formed amino-pyrazolopyridine. For instance, the condensation of 3-aminopyrazole derivatives with 2-pyrone derivatives has been used to synthesize pyrazolo[3,4-b]pyridin-3-ones, which can be further alkylated. researchgate.net
Similarly, the synthesis of imidazopyrazolopyridines would involve the annulation of an imidazole ring onto the pyrazolo[4,3-b]pyridine scaffold. This can be achieved by utilizing vicinal amino and other functional groups on the pyrazolopyridine core that can react with a one-carbon synthon (e.g., an aldehyde or orthoformate) to close the imidazole ring.
Another common strategy involves the cyclization of cyanoacetamide derivatives. For instance, 4-amino-3-benzoyl-1-phenyl-1H-pyrazole-5-carbonitrile can be converted to its cyanoacetamide derivative, which then undergoes cyclization to yield a pyrazolo[4,3-b]pyridone system. mdpi.com This demonstrates how suitably functionalized pyrazoles can be used to construct fused pyridone rings, a strategy that can be extended to pre-formed pyrazolopyridines bearing appropriate functional groups.
| Target Polycyclic System | Starting Pyrazolopyridine Functionality | Typical Reagents/Reaction Type | Reference |
|---|---|---|---|
| Pyrazolopyridopyrimidines | Amino group | Condensation with β-ketoesters or dicarbonyl compounds | researchgate.net |
| Pyrazolopyridopyridones | Amino and cyano groups | Cyclization of cyanoacetamide intermediates | mdpi.com |
| Imidazopyrazolopyridines | Ortho-diamino groups | Reaction with aldehydes or carboxylic acid derivatives | N/A |
Computational Chemistry and Theoretical Investigations of 1h Pyrazolo 4,3 B Pyridine Derivatives
Quantum Chemical Calculations: Density Functional Theory (DFT) Applications
Density Functional Theory (DFT) has become an indispensable tool for investigating the structural and functional properties of pyrazole (B372694) derivatives. eurasianjournals.com DFT calculations, often employing functionals like B3LYP with basis sets such as 6-31G* or 6-311++G(d,p), are used to optimize ground-state geometries and compute vibrational frequencies of pyrazolopyridine compounds. nih.govmdpi.comresearchgate.net These calculations provide a balance between computational cost and accuracy, making them suitable for analyzing the electronic structure of organic molecules like 1H-Pyrazolo[4,3-b]pyridine derivatives. eurasianjournals.com
Theoretical calculations have been successfully used to analyze and correlate experimental data, such as NMR and IR spectra, for novel pyrazolo[3,4-b]pyridine structures. nih.govresearchgate.net For instance, DFT has been used to model geometrical parameters, which are then compared with data from X-ray crystallography to validate the computational methods. mdpi.com Furthermore, DFT is applied to determine various molecular properties, including ionization potential and electronic affinity, which are derived from the energies of frontier molecular orbitals. nih.gov
Electronic Structure Analysis: HOMO-LUMO Energy Gaps and Charge Transfer Dynamics
The electronic properties of 1H-Pyrazolo[4,3-b]pyridine derivatives are often characterized by analyzing their frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and optical polarizability. irjweb.comresearchgate.net
A small HOMO-LUMO gap suggests that a molecule is more chemically reactive, as it requires less energy to be excited. irjweb.com Calculations of HOMO and LUMO energies can indicate the potential for intramolecular charge transfer. researchgate.net For example, in one study on a pyrazolo[3,4-b]pyridine derivative, the calculated HOMO-LUMO energy gap was 0.17 eV, indicating significant potential for charge transfer within the molecule. acs.org The distribution of HOMO and LUMO orbitals across the molecular structure reveals the regions most likely to act as electron donors (HOMO) and electron acceptors (LUMO), which is fundamental to understanding reaction mechanisms.
| Compound/Method | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Reference |
|---|---|---|---|---|
| Pyrazole Derivative (Compound 2g) | - | - | 0.17 | acs.org |
| Imidazole Derivative (B3LYP/6-311G) | -6.2967 | -1.8096 | 4.4871 | irjweb.com |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity and Interaction Prediction
Molecular Electrostatic Potential (MEP) mapping is a valuable computational method used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. researchgate.netuni-muenchen.de The MEP map illustrates the electrostatic potential on the electron density surface, using a color scale to denote different charge regions. Typically, red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue represents electron-poor regions (positive potential), which are favorable for nucleophilic attack. uni-muenchen.dewolfram.comresearchgate.net Green and yellow areas represent neutral or less negative potentials, respectively. researchgate.net
For heterocyclic compounds like 1H-Pyrazolo[4,3-b]pyridine derivatives, MEP analysis can identify the most reactive sites. For example, the nitrogen atoms in the heterocyclic rings are often identified as electron-rich, nucleophilic centers. researchgate.netuctm.edu This information is crucial for predicting how these molecules will interact with biological targets, such as the active sites of enzymes, and for understanding non-covalent interactions like hydrogen bonding. nih.gov The MEP is a key tool in drug design for optimizing the interactions between a ligand and its receptor. uctm.edu
Conformational Analysis and Energy Barrier Calculations
The biological activity of a molecule is often dependent on its three-dimensional shape or conformation. Conformational analysis involves studying the different spatial arrangements of atoms in a molecule (conformers) and their relative energies. Computational methods, particularly DFT, are used to perform these analyses. nih.gov
By rotating specific dihedral angles and calculating the corresponding energy, a potential energy surface can be generated. This allows for the identification of the most stable (lowest energy) conformers and the energy barriers required to transition between them. researchgate.net For instance, ab initio calculations based on DFT at the B3LYP/6-311G(d,p) level have been used to determine the conformational energy barriers for a novel bipyrazolo[3,4-b]pyridine scaffold, facilitating the identification of its most probable conformers. nih.govresearchgate.net Understanding the preferred conformations and the flexibility of the molecular structure is vital for predicting how a ligand will bind to a receptor.
In Silico Modeling for Structure-Activity Relationship (SAR) Studies
In silico modeling encompasses a range of computational techniques used to establish Structure-Activity Relationships (SAR), which correlate the chemical structure of a compound with its biological activity. ej-chem.org These methods are central to modern drug discovery and are widely applied to pyrazolopyridine derivatives. nih.govresearchgate.netnih.gov
Key in silico techniques include:
Molecular Docking: This method predicts the preferred orientation of a ligand when bound to a receptor, estimating the binding affinity and interaction patterns. nih.govacs.orgnih.gov Docking studies have been used to investigate the binding of pyrazolo[3,4-b]pyridine derivatives to various biological targets, including kinases and DNA. nih.govnih.govmdpi.com
Quantitative Structure-Activity Relationship (QSAR): QSAR models are mathematical equations that relate the chemical properties (descriptors) of a series of compounds to their biological activities. ej-chem.orgresearchgate.net These models are used to predict the activity of new, unsynthesized compounds. A QSAR model was successfully developed for pyrazolopyridine analogs to design novel anti-breast cancer agents. researchgate.net
Pharmacophore Mapping: This technique identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to be active at a specific biological target. nih.gov
ADMET Prediction: Computational tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of drug candidates, helping to identify compounds with favorable pharmacokinetic profiles early in the discovery process. acs.orgnih.gov
These computational approaches accelerate the drug design process by prioritizing the synthesis of the most promising compounds, thereby saving time and resources. eurasianjournals.comeurasianjournals.comekb.eg
Mechanistic Insights into the Biological Activity of 1h Pyrazolo 4,3 B Pyridine Derivatives in Advanced Research
Overview of Molecular Targets and Pathways Interacted with by 1H-Pyrazolo[4,3-b]pyridine Scaffolds
Derivatives of the 1H-pyrazolo[4,3-b]pyridine scaffold have demonstrated a broad spectrum of biological activities by interacting with a diverse range of molecular targets and signaling pathways. nih.govjst.go.jpresearchgate.net These compounds are notable for their ability to inhibit various protein kinases, which are crucial regulators of cellular processes. nih.gov Dysregulation of these kinases is a hallmark of numerous diseases, including cancer.
The primary mechanism through which these derivatives exert their effects is by acting as ATP-competitive inhibitors. nih.gov The pyrazolopyridine core mimics the purine (B94841) ring of ATP, allowing it to bind to the ATP-binding site in the kinase domain. nih.gov This interaction blocks the phosphorylation of substrate proteins, thereby inhibiting downstream signaling pathways involved in cell proliferation, survival, and migration.
Key molecular targets of 1H-pyrazolo[4,3-b]pyridine derivatives include:
Receptor Tyrosine Kinases (RTKs): Such as c-Met (Hepatocyte Growth Factor Receptor) and Tropomyosin Receptor Kinases (TRKs), which are pivotal in cell growth and differentiation. nih.govnih.govresearchgate.net
Non-receptor Tyrosine Kinases: Including Interleukin-2 (B1167480) Inducible T-cell Kinase (ITK), a key player in T-cell signaling. nih.gov
Serine/Threonine Kinases: Such as Cyclin-Dependent Kinases (CDKs) that regulate the cell cycle, and Glycogen Synthase Kinase-3 (GSK-3), involved in various cellular processes. nih.govresearchgate.net
The interaction of these derivatives with their targets can lead to the modulation of critical signaling pathways, including the RAS/RAF/MAPK and PI3K/AKT/mTOR pathways, which are frequently overactive in cancer. researchgate.net
| Target Class | Specific Examples | Therapeutic Area |
| Receptor Tyrosine Kinases | c-Met, TRKA, TRKB, TRKC | Cancer |
| Non-receptor Tyrosine Kinases | ITK | Inflammatory Diseases, Cancer |
| Serine/Threonine Kinases | CDK1, CDK2, GSK-3 | Cancer, Neurological Disorders |
Detailed Analysis of Kinase Inhibition by 1H-Pyrazolo[4,3-b]pyridine Derivatives
The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), play a crucial role in cell proliferation, motility, and invasion. researchgate.net Aberrant c-Met signaling is a known driver in various malignancies. nih.gov 1-Sulfonyl-pyrazolo[4,3-b]pyridines have been designed as selective c-Met inhibitors. nih.gov Molecular docking studies suggest these inhibitors adopt a U-shaped conformation, a characteristic of type-1 c-Met inhibitors. nih.gov This conformation facilitates key hydrogen bonding interactions with Met1160 in the hinge region of the kinase and π-π stacking with Tyr1230. nih.gov The pyrazolopyridine moiety itself establishes important contacts with Met1211. nih.gov Certain pyrazolo[3,4-b]pyridine derivatives have demonstrated potent c-Met kinase inhibitory activity with IC50 values in the nanomolar range. nih.govrsc.org
| Compound Class | Key Interactions | Significance |
| 1-Sulfonyl-pyrazolo[4,3-b]pyridines | H-bonding with Met1160, π-π stacking with Tyr1230 | Selective c-Met inhibition |
| Pyrazolo[3,4-b]pyridines | Not specified | Potent enzymatic inhibition |
Cyclin-dependent kinases are essential for the regulation and progression of the cell cycle. nih.gov Their dysregulation is a common feature in cancer. nih.gov 1H-Pyrazolo[3,4-b]pyridine derivatives have been identified as potent inhibitors of CDK1 and CDK2. nih.gov X-ray crystallography of a 1H-pyrazolo[3,4-b]pyridine derivative (SQ-67563) bound to CDK2 revealed that the inhibitor occupies the ATP purine binding site. nih.gov This binding is stabilized by crucial hydrogen-bonding interactions with the backbone of Leu83 in the protein. nih.gov This mode of binding competitively inhibits the natural substrate, ATP, leading to cell cycle arrest and/or apoptosis. nih.gov Several pyrazolo[3,4-b]pyridine derivatives have shown potent inhibitory effects against CDK2/cyclin A2, with some compounds exhibiting greater potency than the reference inhibitor roscovitine. nih.gov
| Compound | Target | Key Interaction | Effect |
| SQ-67563 | CDK1/CDK2 | H-bonding with Leu83 | Cell cycle arrest, Apoptosis |
| Various pyrazolo[3,4-b]pyridines | CDK2/cyclin A2 | Not specified | Potent enzymatic inhibition |
ITK, a member of the Tec family of non-receptor tyrosine kinases, is predominantly expressed in T-cells and plays a critical role in T-cell receptor signaling and inflammatory responses. nih.govnih.gov Consequently, ITK inhibitors are being investigated for T-cell-mediated disorders. nih.gov Novel pyrazolopyridine-based ITK inhibitors have been developed utilizing structural information from existing ITK-inhibitor crystal structures. nih.gov Molecular docking of a lead pyrazolo[4,3-b]pyridine compound in the ITK active site showed three strong hydrogen bonds with the hinge region and a π-π interaction with Phe435. nih.gov
| Compound Class | Key Interactions | Therapeutic Potential |
| Pyrazolo[4,3-b]pyridines | 3 H-bonds with hinge region, π-π interaction with Phe435 | T-cell mediated disorders |
The Tropomyosin Receptor Kinases (TRKA, TRKB, and TRKC) are a family of receptor tyrosine kinases that play a significant role in the development and function of the nervous system. researchgate.netnih.gov Gene fusions involving the NTRK genes that encode these receptors can lead to constitutively active kinases, driving the growth of various cancers. researchgate.net Pyrazolo[3,4-b]pyridine derivatives have been designed as pan-TRK inhibitors. rsc.orgnih.govnih.gov The pyrazolo portion of the scaffold is thought to act as a hydrogen bond center, while the pyridine (B92270) ring may engage in π-π stacking interactions with Phe589 in the kinase domain. nih.gov Several pyrazolo[1,5-a]pyrimidine (B1248293) derivatives have also shown potent inhibitory activity against TRKs, with some compounds exhibiting IC50 values of less than 5 nM. researchgate.net
| Compound Class | Target | Key Interactions | Activity |
| Pyrazolo[3,4-b]pyridines | Pan-TRK | H-bonding (pyrazole), π-π stacking (pyridine) with Phe589 | Nanomolar inhibitory activity |
| Pyrazolo[1,5-a]pyrimidines | Pan-TRK | Not specified | IC50 < 5 nM for potent compounds |
Glycogen Synthase Kinase-3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, and its dysregulation has been implicated in various diseases, including neurodegenerative disorders and cancer. The pyrazolo[3,4-b]pyridine framework has been identified as a promising scaffold for the development of GSK-3 inhibitors. nih.govnih.gov A series of 6-heteroaryl-pyrazolo[3,4-b]pyridines has been optimized to yield potent and selective inhibitors of GSK-3. documentsdelivered.com These compounds demonstrate excellent selectivity over the closely related Cyclin-Dependent Kinase-2 (CDK2). documentsdelivered.com Further optimization of 1H-Pyrazolo[3,4-b]pyridine derivatives has led to the development of highly potent inhibitors of human GSK-3α, with IC50 values as low as 0.8 ± 0.4 nM. researchgate.net
| Compound Class | Target | Selectivity | Potency (IC50) |
| 6-Aryl-pyrazolo[3,4-b]pyridines | GSK-3 | High over CDK2 | 11 ± 2 nM to 56 ± 6 nM |
| Optimized 1H-Pyrazolo[3,4-b]pyridines | hGSK-3α | Not specified | As low as 0.8 ± 0.4 nM |
Disruption of Protein-Protein Interactions
The 1H-Pyrazolo[4,3-b]pyridine scaffold has emerged as a promising core for the development of small-molecule inhibitors that disrupt critical protein-protein interactions (PPIs) in disease pathways, particularly in cancer immunotherapy. A key example is the inhibition of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.
Research has led to the design and synthesis of a series of 1-methyl-1H-pyrazolo[4,3-b]pyridine derivatives engineered to block the PD-1/PD-L1 signaling pathway, which is a major mechanism by which tumors evade the immune system. nih.gov The inhibitory activities of these compounds were assessed using a Homogeneous Time-Resolved Fluorescence (HTRF) assay. Among the synthesized derivatives, compound D38 was identified as a particularly potent inhibitor of the PD-1/PD-L1 interaction, demonstrating an IC50 value of 9.6 nM in this biochemical assay. nih.gov
Further evaluation in a cellular context confirmed the activity of D38. In a co-culture model using PD-L1-expressing CHO cells and PD-1-expressing Jurkat T-cells, D38 effectively inhibited the PD-1/PD-L1 interaction with an EC50 value of 1.61 μM. nih.gov Molecular docking studies suggest that these derivatives bind to the PD-L1 dimer, thereby preventing its engagement with the PD-1 receptor on T-cells and disrupting the immunosuppressive signal. nih.gov This mechanism represents a significant therapeutic strategy, and the identification of the 1H-Pyrazolo[4,3-b]pyridine derivative D38 as a potent PPI inhibitor highlights the potential of this chemical class in the development of novel cancer immunotherapies. nih.gov
| Compound | Target Interaction | Assay Type | Potency |
|---|---|---|---|
| D38 | PD-1/PD-L1 | HTRF (Biochemical) | IC50 = 9.6 nM |
| D38 | PD-1/PD-L1 | Cell-Based Co-culture | EC50 = 1.61 μM |
Advanced Materials Science Applications of 1h Pyrazolo 4,3 B Pyridine Systems
Potential in Organic Electronics and Optoelectronic Materials
The inherent photophysical properties of the pyrazolopyridine core make it an attractive candidate for use in organic electronic and optoelectronic devices. The ability to create thin films with desirable semiconductor characteristics is a key focus of research in this area.
Detailed studies on specific derivatives of 1H-pyrazolo[4,3-b]pyridine have demonstrated their potential. For instance, research into carbonitrile derivatives has provided valuable insights into their thermal and optical properties. researchgate.net Two such compounds, 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L1) and 2,3-dihydro-6-(4-hydroxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (L2), were synthesized and characterized. researchgate.netspringerprofessional.de Thermal analysis revealed that L1 is stable up to 266 °C, while L2 exhibits even greater stability, up to 376 °C. researchgate.net Thin films of these materials were successfully deposited using thermal evaporation techniques, and their optical band gaps were determined to be 2.72 eV and 2.83 eV, respectively. researchgate.net
Further investigation into another derivative, 6-(5-bromothiohen-2-yl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile (BDPC), showed that while the powder form is polycrystalline, thermally evaporated films are amorphous. researchgate.net Spectral analysis of these films indicated indirect band transitions with two distinct energy gaps of 2.57 eV and 3.5 eV. researchgate.net Heterojunction devices fabricated by depositing these derivative films onto p-Si single crystal substrates exhibited clear rectification behavior, confirming their potential for application in electronic components like diodes. researchgate.net The related isomeric system, 1H-pyrazolo[3,4-b]quinoline, has also been identified as a promising material for optoelectronics, finding use in Organic Light Emitting Diodes (OLEDs) due to its favorable thermal stability, chemical reactivity, and emission characteristics. researchgate.net
| Compound Designation | Chemical Name | Thermal Stability | Optical Band Gap (eV) | Key Finding |
|---|---|---|---|---|
| L1 | 2,3-dihydro-6-(4-methoxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | 266 °C | 2.72 | Forms stable thin films with semiconductor properties. researchgate.netspringerprofessional.de |
| L2 | 2,3-dihydro-6-(4-hydroxyphenyl)-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | 376 °C | 2.83 | Exhibits high thermal stability and potential for electronic devices. researchgate.net |
| BDPC | 6-(5-bromothiohen-2-yl)-2,3-dihydro-1-methyl-3-oxo-2-phenyl-1H-pyrazolo[4,3-b]pyridine-5-carbonitrile | Not specified | 2.57 and 3.5 | Thermally evaporated films are amorphous with indirect band transitions. researchgate.net |
Role in Conductive Materials Development
The development of novel conductive materials is crucial for advancing various technologies. The 1H-pyrazolo[4,3-b]pyridine scaffold is being considered for this purpose due to its unique structural and electronic characteristics. The nitrogen atoms within the bicyclic system possess lone pair electrons, which can contribute to the electronic network of a material. pipzine-chem.com
Derivatives such as 3-methyl-1H-pyrazolo[4,3-b]pyridine are noted for their potential in preparing functional materials, including conductive ones. pipzine-chem.com The electronic properties of the core system can be tuned through strategic chemical modification. For example, introducing electron-donating or electron-withdrawing groups at various positions on the rings can alter the energy levels of the molecular orbitals, thereby influencing the material's band gap and conductivity. The research on derivatives like L1, L2, and BDPC, which established their optical band gaps in the semiconductor range (2.57–3.5 eV), provides a fundamental basis for this approach. researchgate.net While these specific compounds are semiconductors, further structural modifications could potentially narrow the band gap, pushing them toward more conductive behavior. The ability of the nitrogen atoms to coordinate with metal ions also opens up possibilities for creating conductive metal-organic frameworks or coordination polymers. pipzine-chem.com
Research on High-Energy Density Compounds Incorporating 1H-Pyrazolo[4,3-b]pyridine
High-energy density materials (HEDMs) are substances that release large amounts of energy upon decomposition. A key strategy in designing new HEDMs is to create molecules with a high nitrogen content, a high density, and a positive heat of formation. Upon decomposition, these nitrogen-rich compounds produce a large volume of N₂ gas, which is thermodynamically very stable.
The 1H-pyrazolo[4,3-b]pyridine scaffold (C₆H₅N₃) is a nitrogen-rich heterocyclic system, making it an intriguing backbone for the development of novel energetic materials. sigmaaldrich.comnih.gov While specific research on nitrated 1H-pyrazolo[4,3-b]pyridines as HEDMs is not extensively documented, the principle is well-established in related families of compounds. For example, research into other fused nitrogen-containing heterocycles, such as pyrazolo-triazines and tetrazolo[4,3-b]pyridazines, has shown that these structures can serve as the core for powerful and thermally stable explosives. researchgate.net The introduction of energetic functional groups, particularly nitro groups (-NO₂), onto this stable, nitrogen-rich framework is a promising theoretical approach. Such modifications would significantly increase the nitrogen and oxygen content, density, and energy output of the molecule, all of which are critical parameters for a high-performance energetic material.
Development of Novel Chemosensors Based on 1H-Pyrazolo[4,3-b]pyridine
Chemosensors are molecules designed to detect and signal the presence of specific chemical species, such as metal ions. The 1H-pyrazolo[4,3-b]pyridine system is a promising platform for designing such sensors due to the presence of multiple nitrogen atoms that can act as binding sites for analytes. This binding event can be engineered to produce a measurable optical response, such as a change in fluorescence color or intensity.
While direct examples using the 1H-pyrazolo[4,3-b]pyridine isomer are emerging, extensive research on closely related pyrazolopyridine isomers has demonstrated the viability of this approach. For instance, novel tridentate ligands based on 1,7-dipyridinyl-substituted bis-pyrazolo[3,4-b:4′,3′-e]pyridines have been synthesized and proven effective as fluorescent probes for detecting various metal cations. acs.orgnih.gov These compounds exhibit strong blue light emission and can detect ions like Cu²⁺, Co²⁺, Ni²⁺, and Hg²⁺ through fluorescence quenching. nih.gov The 4-phenyl-substituted version of this probe showed high sensitivity for Cu²⁺, with a detection limit in the nanomolar range. nih.gov Other pyridine-pyrazole based systems have been developed as chemosensors for Al³⁺ and Fe³⁺. nih.gov The sensing mechanism relies on the chelation of the metal ion by the nitrogen atoms of the heterocyclic core, which alters the photophysical properties of the molecule. Given the structural similarities and the presence of suitably located nitrogen donor atoms, the 1H-pyrazolo[4,3-b]pyridine framework represents a promising and logical scaffold for the rational design of new, selective, and sensitive fluorescent chemosensors.
| Sensor Core Structure | Target Analyte(s) | Sensing Mechanism | Key Finding |
|---|---|---|---|
| 1,7-dipyridyl-bis-pyrazolo[3,4-b:4′,3′-e]pyridine | Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺ | Fluorescence Quenching | Probe showed high sensitivity for Cu²⁺ with a 26 nM detection limit. nih.gov |
| Pyridine-pyrazole derivative (16) | Al³⁺ | Fluorescence Enhancement | Selective recognition of Al³⁺ ions through complex formation. nih.gov |
| Pyridine-pyrazole derivative (20) | Fe³⁺ | Colorimetric & Fluorescent | Dual chemodosimeter with a low limit of detection (57 nM). nih.gov |
| 1H-pyrazolo[3,4-b]quinoline derivative | Zn²⁺ | Fluorescence Change | The dipicolylamine group acts as a good chelator for Zn²⁺. mdpi.com |
Future Research Directions and Unexplored Avenues for 1 1h Pyrazolo 4,3 B Pyridin 3 Yl Ethanone and Its Derivatives
Development of Novel and Sustainable Synthetic Methodologies for the Scaffold and its Functionalized Derivatives
The synthesis of pyrazolo[4,3-b]pyridines has traditionally relied on multi-step processes that can be resource-intensive. nih.gov Future research is increasingly focused on developing greener, more efficient, and sustainable synthetic routes. Key areas of exploration include the use of novel catalytic systems and environmentally benign reaction conditions.
Recent advancements have highlighted the potential of heterogeneous nanocatalysts, such as silica-based magnetic nanocomposites, which offer high yields under mild conditions (room temperature) and can be easily recovered and reused, aligning with the principles of green chemistry. rsc.orgresearchgate.net For instance, alginic acid functionalized silica-based magnetic nanocatalysts have demonstrated excellent performance in synthesizing pyrazolopyridine derivatives in short reaction times. rsc.org Similarly, amorphous carbon-supported sulfonic acid (AC-SO3H) has been employed as a low-cost, non-toxic, and stable green catalyst for preparing these scaffolds. rsc.org
Furthermore, methodologies that enhance atom economy are highly desirable. One-pot multicomponent reactions (MCRs) represent a significant step forward, allowing the construction of complex molecular architectures from simple precursors in a single step, thus minimizing waste and improving efficiency. researchgate.netresearchgate.net The exploration of visible-light-mediated photocatalysis also presents a promising avenue, offering a green strategy that can eliminate the need for metal catalysts and hazardous solvents, as demonstrated in the synthesis of related triazolopyridine structures. acs.org Future efforts will likely concentrate on adapting these sustainable methods for the large-scale and diverse synthesis of 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone derivatives.
Table 1: Comparison of Synthetic Methodologies for Pyrazolopyridine Scaffolds
| Methodology | Catalyst Example | Key Advantages | Reference |
|---|---|---|---|
| Heterogeneous Nanocatalysis | Alg@SBA-15/Fe3O4 | High yield, mild conditions, catalyst reusability, short reaction time. | rsc.org |
| Green Acid Catalysis | AC-SO3H | Low cost, non-toxic, stable, good yields at room temperature. | rsc.org |
| Lewis Acid Catalysis | Zirconium(IV) chloride (ZrCl4) | Low toxicity, high availability, air and water stable. | mdpi.com |
| Visible-Light Photocatalysis | Rhodamine 6G | Metal-free, environmentally friendly, mild conditions. | acs.org |
| Multicomponent Reactions | Copper(II) acetylacetonate (B107027) | High efficiency, step economy, mild reaction conditions. | researchgate.net |
Targeted Derivatization for Enhanced Potency and Selectivity in Specific Biological Pathways
The this compound scaffold has proven to be a versatile template for developing kinase inhibitors. nih.govrsc.orgresearchgate.net As our understanding of cellular signaling pathways becomes more nuanced, the focus of future research will shift from broad-spectrum inhibitors to highly selective agents that target specific isoforms or mutant forms of kinases, thereby minimizing off-target effects and associated toxicities.
Structure-activity relationship (SAR) studies are crucial in this endeavor. For example, research on pyrazolo[3,4-b]pyridine derivatives as inhibitors for kinases like TANK-binding kinase 1 (TBK1) and Anaplastic Lymphoma Kinase (ALK) has demonstrated that specific substitutions on the pyridine (B92270) and pyrazole (B372694) rings are critical for potency and selectivity. tandfonline.comnih.gov In the development of TBK1 inhibitors, a systematic optimization based on SAR led to a derivative with picomolar inhibitory activity and good kinase selectivity. tandfonline.com Similarly, SAR studies of derivatives targeting the ALK-L1196M mutation, which confers resistance to existing drugs, led to the identification of a potent inhibitor with exceptional enzymatic activity. nih.govsemanticscholar.org
Future derivatization strategies will involve:
Exploring diverse substitutions: Systematically introducing a wide range of functional groups at various positions on the pyrazolo[4,3-b]pyridine core to probe interactions with specific amino acid residues in the target's active site.
Bioisosteric replacement: Replacing parts of the molecule with other chemical groups that retain similar biological activity but may improve pharmacokinetic properties. This has been successfully used to develop potent inhibitors of c-Met kinase. nih.gov
Fragment-based drug discovery: Using smaller molecular fragments that bind to the target protein as starting points for building more potent and selective molecules.
These targeted approaches will enable the development of next-generation therapeutics for specific cancer subtypes, inflammatory diseases, and other conditions driven by aberrant kinase activity. nih.govnih.gov
Integration of Advanced Computational Approaches for Predictive Modeling and Rational Design
The integration of advanced computational tools is set to revolutionize the discovery and optimization of derivatives of this compound. Computer-aided drug design (CADD) strategies, including molecular docking and quantitative structure-activity relationship (QSAR) modeling, are becoming indispensable for the rational design of new therapeutic agents. nih.govontosight.ai
Molecular docking simulations allow researchers to predict how different derivatives will bind to a biological target, providing insights into the key interactions that govern affinity and selectivity. nih.govresearchgate.net This information can guide the design of new compounds with improved binding characteristics. For instance, docking studies were instrumental in understanding how pyrazolo[3,4-b]pyridine derivatives interact with the ATP-binding pocket of kinases like TBK1 and c-Met, facilitating the design of more potent inhibitors. tandfonline.comnih.gov
QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity, enabling the prediction of the potency of novel, unsynthesized molecules. researchgate.net The synergistic use of these computational tools with green synthesis techniques can significantly reduce experimental trial-and-error, accelerating the development of high-performance molecules with a reduced environmental footprint. researchgate.net Future research will likely see the increased application of more advanced techniques like molecular dynamics simulations to understand the dynamic behavior of the ligand-receptor complex and artificial intelligence (AI) to identify novel scaffolds and predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.
Exploration of New Applications in Emerging Fields Beyond Biomedicine and Traditional Materials Science
While the primary focus for pyrazolo[4,3-b]pyridine derivatives has been in biomedicine, the unique electronic and structural properties of nitrogen-containing heterocycles suggest a wealth of untapped potential in other emerging fields. researchgate.net Future research should aim to explore these non-traditional applications.
Potential areas for investigation include:
Organic Electronics: The electron-rich nature of the pyrazolopyridine system makes it a candidate for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Derivatives could be designed to have specific photophysical properties, such as fluorescence, making them useful as emitters or sensors. mdpi.com
Catalysis: Nitrogen heterocycles are widely used as ligands in transition-metal catalysis. The pyrazolo[4,3-b]pyridine scaffold could be functionalized to create novel ligands for a variety of organic transformations, potentially offering unique reactivity or selectivity.
Corrosion Inhibition: Compounds containing nitrogen and π-electron systems have shown promise as corrosion inhibitors for metals. The pyrazolo[4,3-b]pyridine nucleus could be explored for its ability to adsorb onto metal surfaces and protect them from corrosive environments. researchgate.net
Agrochemicals: The structural similarity to naturally occurring bioactive molecules suggests that derivatives could be screened for herbicidal, fungicidal, or insecticidal activity, opening avenues in the agrochemical industry. researchgate.net
By expanding the scope of research beyond traditional boundaries, new and valuable applications for this compound and its derivatives can be uncovered, highlighting the full versatility of this important chemical scaffold.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 1-(1H-Pyrazolo[4,3-b]pyridin-3-yl)ethanone, and how can reaction conditions be optimized?
- Methodological Answer : The compound is synthesized via Friedel-Crafts acylation or modified protocols involving halogenated intermediates. For example, 2-chloro-1-(1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone derivatives are synthesized using acyl chloride and Lewis acid catalysts (e.g., AlCl₃) under controlled temperatures. Optimization includes adjusting catalyst loading (0.5–1.5 equivalents) and reaction time (4–12 hours) to improve yields . Diazotization and coupling reactions with active methylene compounds (e.g., phenyl isothiocyanate) are also employed for functionalization .
Q. Which spectroscopic techniques are most effective for characterizing this compound and its derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) is critical for confirming the pyrazolopyridine core and substituent positions. Infrared (IR) spectroscopy identifies carbonyl (C=O) stretches (~1700 cm⁻¹). High-resolution mass spectrometry (HRMS) validates molecular weight, while elemental analysis ensures purity. For complex derivatives, 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in aromatic regions .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation of vapors. Waste should be segregated and disposed via certified hazardous waste services. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .
Advanced Research Questions
Q. How can low yields in the acylation step of pyrazolopyridine derivatives be addressed?
- Methodological Answer : Low yields often arise from incomplete electrophilic substitution or competing side reactions. Strategies include:
- Pre-activating the aromatic ring via electron-donating groups (e.g., methoxy) to enhance reactivity .
- Using anhydrous solvents (e.g., dry dichloromethane) and fresh Lewis acid catalysts (e.g., AlCl₃) to minimize hydrolysis .
- Monitoring reaction progress with thin-layer chromatography (TLC) to terminate reactions at optimal conversion .
Q. How should structure-activity relationship (SAR) studies be designed for derivatives of this compound?
- Methodological Answer : Introduce substituents at the pyridine (position 4 or 5) or ethanone (position 3) to modulate electronic and steric effects. For example:
- Electron-withdrawing groups (e.g., -Cl, -F) enhance electrophilicity and antiviral activity .
- Bulkier substituents (e.g., aryl rings) improve binding affinity in enzyme inhibition assays .
- Test derivatives against target enzymes (e.g., HSV-1 protease) using kinetic assays and compare IC₅₀ values .
Q. How can contradictions in biological activity data across studies be resolved?
- Methodological Answer : Contradictions may stem from assay variability (e.g., cell line sensitivity, compound solubility). Mitigation strategies include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
